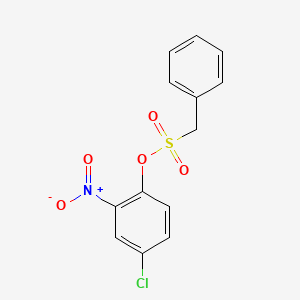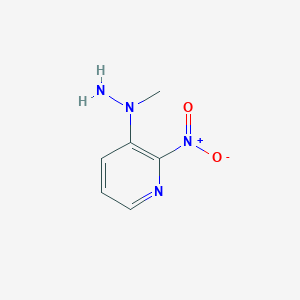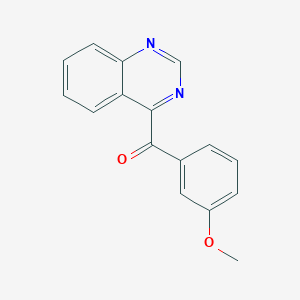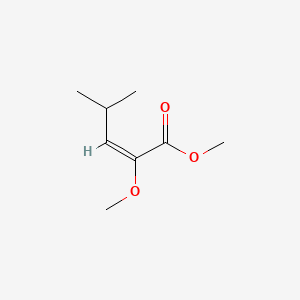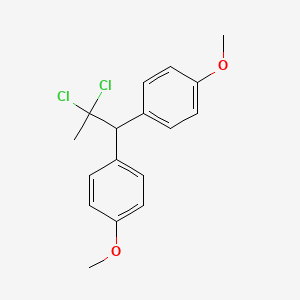
Benzene, 1,1'-(2,2-dichloropropylidene)bis(4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) is an organic compound characterized by the presence of two benzene rings connected by a 2,2-dichloropropylidene bridge, with methoxy groups attached to the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzene with 2,2-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the dichloropropylidene bridge to a more reduced form, such as a propylidene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-)
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1,2-ethanediylbis(oxy))bis-
Uniqueness
Benzene, 1,1’-(2,2-dichloropropylidene)bis(4-methoxy-) is unique due to its specific dichloropropylidene bridge and methoxy substituents, which confer distinct chemical and physical properties. These features differentiate it from similar compounds and may influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
56288-27-8 |
|---|---|
Molekularformel |
C17H18Cl2O2 |
Molekulargewicht |
325.2 g/mol |
IUPAC-Name |
1-[2,2-dichloro-1-(4-methoxyphenyl)propyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H18Cl2O2/c1-17(18,19)16(12-4-8-14(20-2)9-5-12)13-6-10-15(21-3)11-7-13/h4-11,16H,1-3H3 |
InChI-Schlüssel |
TWGGRWPPMMOFFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


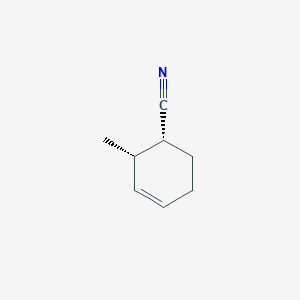
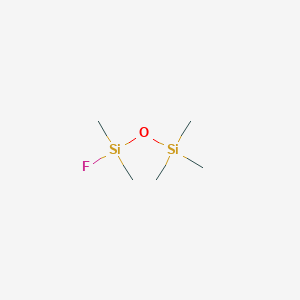
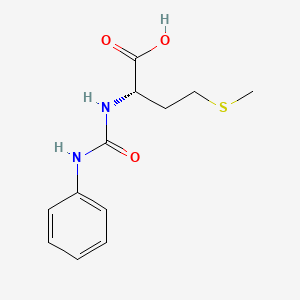
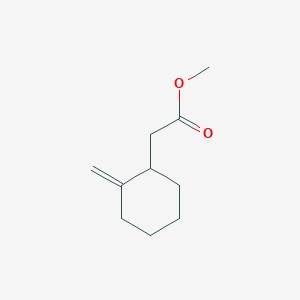
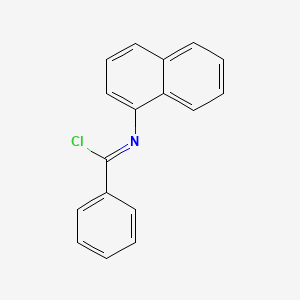
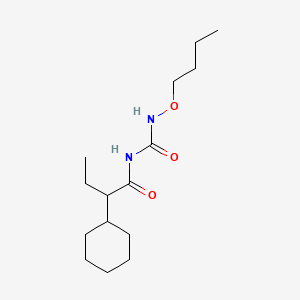
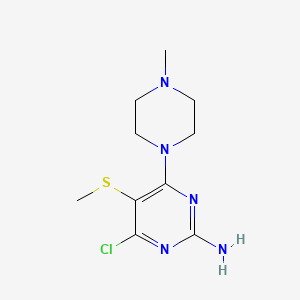
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)
